molecular formula C5H9NO2 B1207323 methyl 2-(aminomethyl)prop-2-enoate CAS No. 87375-90-4

methyl 2-(aminomethyl)prop-2-enoate

Cat. No.: B1207323
CAS No.: 87375-90-4
M. Wt: 115.13 g/mol
InChI Key: FLTSDVDXFCUAKU-UHFFFAOYSA-N
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Description

methyl 2-(aminomethyl)prop-2-enoate is a unique amino acid derivative known for its distinctive structure and biological activity. This compound is primarily derived from the sponge Fasciospongia cavernosa and has been studied for its potential toxicological effects and interactions with biological molecules .

Chemical Reactions Analysis

Types of Reactions: methyl 2-(aminomethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound.

    Reduction: This reaction can modify the ester group to an alcohol.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)prop-2-enoate involves its interaction with thiol groups in proteins. This interaction can inhibit enzymes such as glyceraldehyde triphosphate dehydrogenase, affecting metabolic pathways . The compound’s structure allows it to form stable complexes with thiol-containing molecules, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with thiol groups and inhibit certain enzymes. This property distinguishes it from other amino acid derivatives and makes it a valuable compound for research in toxicology and enzyme inhibition .

Properties

CAS No.

87375-90-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl 2-(aminomethyl)prop-2-enoate

InChI

InChI=1S/C5H9NO2/c1-4(3-6)5(7)8-2/h1,3,6H2,2H3

InChI Key

FLTSDVDXFCUAKU-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)CN

Canonical SMILES

COC(=O)C(=C)CN

Key on ui other cas no.

87375-90-4

Synonyms

2-methylene beta-alanine methyl ester

Origin of Product

United States

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